1H-Pyrazole-3-carboxylic acid, 4-amino-5-methyl-, 2-(4-methylphenyl)hydrazide
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Overview
Description
1H-Pyrazole-3-carboxylic acid, 4-amino-5-methyl-, 2-(4-methylphenyl)hydrazide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities
Preparation Methods
The synthesis of 1H-Pyrazole-3-carboxylic acid, 4-amino-5-methyl-, 2-(4-methylphenyl)hydrazide typically involves the reaction of 4-amino-5-methyl-1H-pyrazole-3-carboxylic acid with 4-methylphenylhydrazine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Pyrazole-3-carboxylic acid, 4-amino-5-methyl-, 2-(4-methylphenyl)hydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives such as 3-amino-5-methyl-1H-pyrazole-4-carboxylic acid and 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid . Compared to these compounds, 1H-Pyrazole-3-carboxylic acid, 4-amino-5-methyl-, 2-(4-methylphenyl)hydrazide exhibits unique structural features and reactivity, making it suitable for specific applications in research and industry .
Properties
CAS No. |
81016-53-7 |
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Molecular Formula |
C12H15N5O |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
4-amino-5-methyl-N'-(4-methylphenyl)-1H-pyrazole-3-carbohydrazide |
InChI |
InChI=1S/C12H15N5O/c1-7-3-5-9(6-4-7)15-17-12(18)11-10(13)8(2)14-16-11/h3-6,15H,13H2,1-2H3,(H,14,16)(H,17,18) |
InChI Key |
DZKZLUXSSOKXAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NNC(=O)C2=NNC(=C2N)C |
Origin of Product |
United States |
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